(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine
Description
(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine is a heterocyclic compound featuring a fused pyrazole-oxazine scaffold with an aminomethyl substituent. Its molecular formula is C₇H₁₁N₃O, and molecular weight is 153.18 g/mol . The synthesis of related pyrazolo-oxazine derivatives typically involves alkylation of NH-pyrazolecarboxylates followed by cyclization under acidic or basic conditions. For example, ethyl 1-[(2-oxo-1,3-dioxolan-4-yl)methyl]-1H-pyrazole-5-carboxylates are cyclized using p-toluenesulfonic acid to yield 6-(hydroxymethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones . The compound’s structural rigidity and nitrogen-rich framework make it a promising candidate for medicinal chemistry, particularly in central nervous system (CNS) drug development .
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-ylmethanamine |
InChI |
InChI=1S/C7H11N3O/c8-4-6-3-7-5-11-2-1-10(7)9-6/h3H,1-2,4-5,8H2 |
InChI Key |
ZFOMLJDILOIZJY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=CC(=NN21)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine typically involves multiple steps starting from commercially available pyrazoles. One common synthetic route includes the following steps :
Formation of Pyrazole-5-aldehydes: This step involves the regioselective construction of pyrazole-5-aldehydes using a protected hydroxyethyl group on N1.
Deprotection and Reduction: The protected hydroxyethyl group is then deprotected, followed by reduction to generate the fused heterocyclic scaffold.
Final Amination:
Industrial Production Methods
While specific industrial production methods for (6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high yields and purity through process optimization.
Chemical Reactions Analysis
Types of Reactions
(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole or oxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its heterocyclic structure can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of (6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Heteroatom Substitution: Oxygen vs. Sulfur
Replacing the oxygen atom in the oxazine ring with sulfur generates pyrazolo[5,1-c][1,4]thiazine analogs. For instance:
- Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate (CAS 623564-59-0) is used in nucleic acid-related applications, reflecting sulfur’s role in modulating intermolecular interactions .
Key Difference : Sulfur analogs generally show higher metabolic stability but may reduce water solubility compared to oxygen-containing counterparts .
Substituent Variations on the Pyrazole-Oxazine Core
Key Insights :
Fused Ring Systems and Bioactivity
- Triazole-fused analogs : The compound 1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine (C₂₃H₂₃FN₆, MW 402.48) demonstrates the impact of triazole fusion, which introduces additional hydrogen-bonding sites for target engagement .
Key Difference : Fused systems increase structural complexity and specificity but may challenge synthetic accessibility .
Biological Activity
(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities based on diverse research findings.
Synthesis and Structural Characterization
The synthesis of (6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine typically involves a regioselective method allowing for multiple substitution patterns. The synthesis can be achieved in several steps from commercially available pyrazoles, with optimization processes enhancing yield and purity . The compound's structure is characterized by its unique fused heterocyclic framework which contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key areas of focus include:
- Anticancer Activity : Recent studies have evaluated the compound's effectiveness against different cancer cell lines. For instance, it was tested against MCF-7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia) cell lines. However, results indicated that the compound did not exhibit significant cytotoxicity within the tested concentration range .
- Protein Kinase Inhibition : The compound's ability to inhibit specific protein kinases such as CDK2/cyclin E and Abl was also assessed. Contrary to expectations based on similar compounds, it failed to demonstrate inhibitory effects on these kinases, potentially due to structural differences that affect binding affinity .
Case Studies and Research Findings
A summary of relevant studies is provided below:
Mechanistic Insights
The lack of significant biological activity observed in some studies may be attributed to the absence of critical functional groups that enhance binding to biological targets. For instance, the absence of an NH group between the heterocyclic core and phenyl ring was noted as a potential factor limiting its kinase inhibition capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
